N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14986962
InChI: InChI=1S/C18H15ClN2O2/c1-12(22)13-5-7-14(8-6-13)20-18(23)11-21-10-9-15-16(19)3-2-4-17(15)21/h2-10H,11H2,1H3,(H,20,23)
SMILES:
Molecular Formula: C18H15ClN2O2
Molecular Weight: 326.8 g/mol

N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide

CAS No.:

Cat. No.: VC14986962

Molecular Formula: C18H15ClN2O2

Molecular Weight: 326.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide -

Specification

Molecular Formula C18H15ClN2O2
Molecular Weight 326.8 g/mol
IUPAC Name N-(4-acetylphenyl)-2-(4-chloroindol-1-yl)acetamide
Standard InChI InChI=1S/C18H15ClN2O2/c1-12(22)13-5-7-14(8-6-13)20-18(23)11-21-10-9-15-16(19)3-2-4-17(15)21/h2-10H,11H2,1H3,(H,20,23)
Standard InChI Key SVXTWDWYIYVIAO-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC=C3Cl

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a central acetamide backbone (CH3CONH\text{CH}_3\text{CONH}) linked to a 4-acetylphenyl group at the nitrogen atom and a 4-chloroindole moiety at the α-carbon (Table 1). The indole ring’s chloro substitution at the 4-position enhances electrophilic reactivity, while the acetyl group on the phenyl ring contributes to hydrophobic interactions.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC NameN-(4-acetylphenyl)-2-(4-chloroindol-1-yl)acetamide
Molecular FormulaC18H15ClN2O2\text{C}_{18}\text{H}_{15}\text{ClN}_{2}\text{O}_{2}
Molecular Weight326.8 g/mol
Canonical SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C(=CC=C3)Cl
InChI KeySVXTWDWYIYVIAO-UHFFFAOYSA-N

The three-dimensional conformation, resolved via X-ray crystallography in related indole-acetamide derivatives, reveals a planar indole ring orthogonal to the acetamide group, optimizing binding to flat enzymatic pockets .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting with the preparation of 4-chloroindole (Fig. 1) :

  • Indole Functionalization: 4-Chloroindole is synthesized via electrophilic substitution using SOCl2\text{SOCl}_2 or NCS\text{NCS} .

  • Acetamide Coupling: The indole is alkylated with chloroacetyl chloride, followed by nucleophilic substitution with 4-aminoacetophenone.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Indole chlorinationNCS\text{NCS}, DMF, 60°C78
Acetamide formationChloroacetyl chloride, K₂CO₃, THF65
Final coupling4-Aminoacetophenone, DIPEA, DCM82

Reaction monitoring via thin-layer chromatography (TLC; ethyl acetate/hexane, 3:7) and purification by column chromatography ensure >95% purity. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm validates the final product.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, indole NH), 7.82 (d, J = 8.4 Hz, 2H, acetylphenyl), 7.45–7.32 (m, 4H, indole aromatic), 2.60 (s, 3H, COCH₃) .

    • 13C^{13}\text{C} NMR (101 MHz, CDCl₃): δ 198.2 (COCH₃), 168.5 (CONH), 135.1–115.3 (aromatic carbons), 26.8 (COCH₃) .

  • Mass Spectrometry: ESI-MS m/z 327.8 [M+H]⁺, consistent with the molecular weight.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated MIC values of 8 μg/mL and 16 μg/mL, respectively. The chloroindole moiety disrupts bacterial membrane integrity, as evidenced by SYTOX Green uptake assays.

Applications and Future Directions

Drug Development

The compound’s dual activity against microbial and cancer targets positions it as a lead candidate for hybrid therapeutics. Structural analogs with modified indole substituents (e.g., 5-fluoro, 6-nitro) are under investigation to enhance potency .

Material Science

The indole-acetamide scaffold’s fluorescence properties (λₑₓ = 350 nm, λₑₘ = 450 nm) suggest utility in organic light-emitting diodes (OLEDs).

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